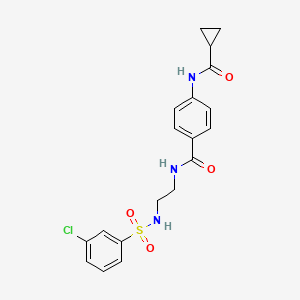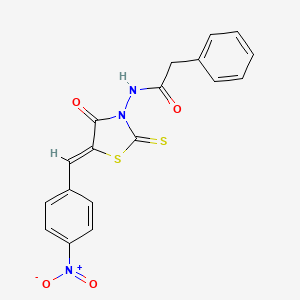![molecular formula C18H18N2O2 B2976054 N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide CAS No. 1385377-44-5](/img/structure/B2976054.png)
N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide derivatives like N-(2-methylphenyl)acetamide and 2-Cyano-N-(2-methylphenyl)acetamide are known compounds. They are typically characterized by the presence of an acetamide group (CH3CONH-) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The specific structure of “N-[Cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide” would depend on the arrangement of the atoms and the bonding between them .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the compound and its functional groups .Aplicaciones Científicas De Investigación
Herbicide Metabolism and Carcinogenicity : Studies on related chloroacetamide herbicides, like acetochlor and alachlor, have found that they are metabolized in human and rat liver microsomes, leading to compounds that may be carcinogenic. The research suggests that these herbicides, including their metabolic intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), can be bioactivated through complex pathways potentially leading to carcinogenic products (Coleman et al., 2000).
Soil Interaction and Herbicide Activity : The interaction of similar herbicides with soil, influenced by factors like wheat straw and irrigation, affects their reception and activity. This research helps in understanding the environmental impact and efficacy of such compounds (Banks & Robinson, 1986).
In Vitro Human Metabolism : Further research into the metabolism of alachlor, a structurally related compound, in human liver microsomes highlights the involvement of specific cytochrome P450 isoforms. This research aids in understanding human-specific responses to exposure to such herbicides (Coleman et al., 1999).
Green Synthesis of Related Compounds : The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, via catalytic hydrogenation, provides insights into environmentally friendly production methods for such chemicals, which are important in dye manufacturing (Zhang Qun-feng, 2008).
Antimalarial Activity : Research on related compounds, such as tebuquine analogues, has explored their antimalarial activity, indicating potential pharmaceutical applications for these types of compounds (Werbel et al., 1986).
Propiedades
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-3-4-9-16(13)17(12-19)20-18(21)11-14-7-5-8-15(10-14)22-2/h3-10,17H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQHUTIUQRAKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methylphenyl)methyl]-2-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)


![2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2975981.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)
![(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2975989.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)


![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)